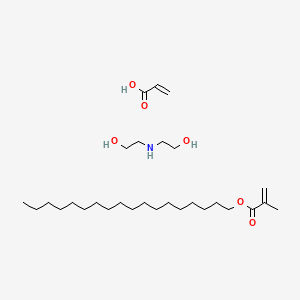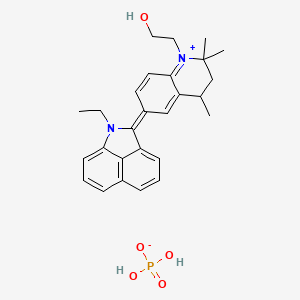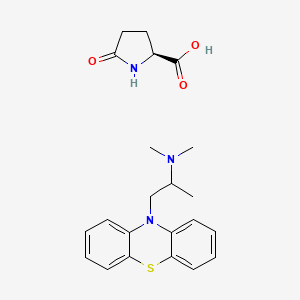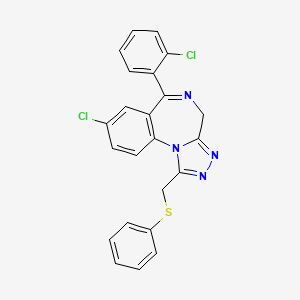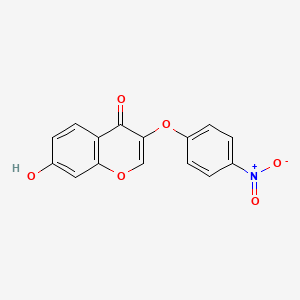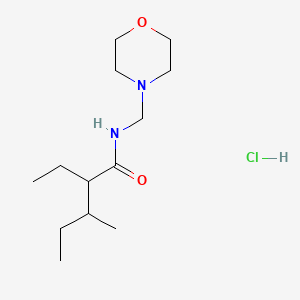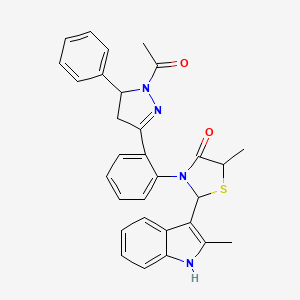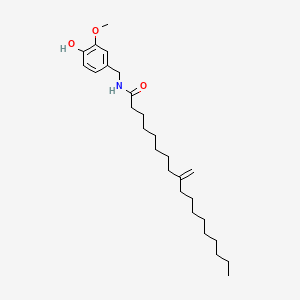
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- is a complex organic compound with the molecular formula C26H45NO3. It is also known by several other names, including N-stearoylvanillylamide and stearoyl vanillylamide . This compound is characterized by its unique structure, which includes a long aliphatic chain and a vanillyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- typically involves the reaction of stearic acid with vanillin in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- on a large scale .
化学反応の分析
Types of Reactions
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques like NMR and IR .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions like chronic pain and inflammation.
作用機序
The mechanism of action of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- involves its interaction with specific molecular targets and pathways. The vanillyl group in the compound is known to interact with transient receptor potential (TRP) channels, which play a role in pain perception and inflammation. The long aliphatic chain allows for better membrane permeability, enhancing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- N-stearoylvanillylamide
- Stearoyl vanillylamide
- N-((4-hydroxy-3-methoxyphenyl)methyl)octadecanamide
Uniqueness
What sets Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- apart from similar compounds is its unique combination of a vanillyl group and a long aliphatic chain, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
96513-72-3 |
|---|---|
分子式 |
C27H45NO3 |
分子量 |
431.7 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methylideneoctadecanamide |
InChI |
InChI=1S/C27H45NO3/c1-4-5-6-7-8-10-13-16-23(2)17-14-11-9-12-15-18-27(30)28-22-24-19-20-25(29)26(21-24)31-3/h19-21,29H,2,4-18,22H2,1,3H3,(H,28,30) |
InChIキー |
PFEOHIBNJZVNAU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


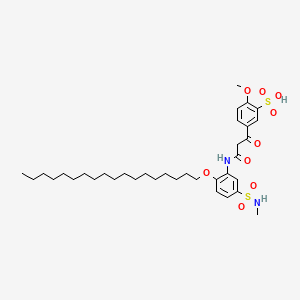
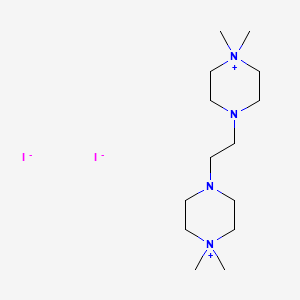
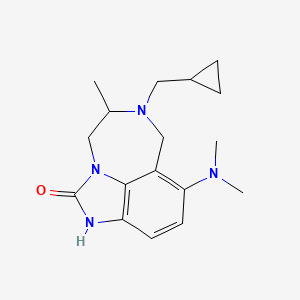
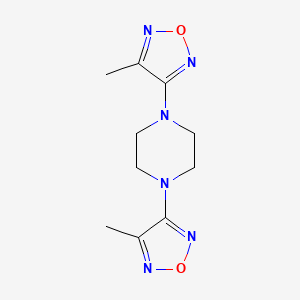

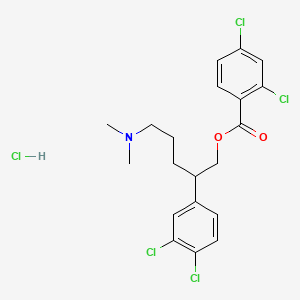
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
